Phenylephrine-D-glucuronide

描述

Phenylephrine glucuronide is a metabolite of the α1A-adrenergic receptor agonist phenylephrine.

作用机制

Target of Action

Phenylephrine-D-glucuronide is a metabolite of Phenylephrine, which primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

As an alpha-1 adrenergic receptor agonist, this compound interacts with these receptors to mediate vasoconstriction and mydriasis . This interaction results in the constriction of both arteries and veins, leading to an increase in blood pressure . It also causes the dilation of pupils .

Biochemical Pathways

The disposition of this compound is governed by extensive presystemic metabolism via sulfate conjugation . This involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes . The metabolism results in significant renal excretion of both phase 1 and phase 2 metabolites of Phenylephrine .

Pharmacokinetics

This compound, like Phenylephrine, is rapidly absorbed with median times to maximum plasma concentrations ranging from 0.33 to 0.5 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans . The bioavailability of Phenylephrine is about 38% through the gastrointestinal tract .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in blood pressure due to vasoconstriction , and dilation of pupils . These effects are a direct result of its interaction with the alpha-1 adrenergic receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of monoamine oxidase enzymes significantly impacts its metabolism . Additionally, the structural similarities of Phenylephrine to some known flavonoids suggest a potential role of biliary mechanisms in the overall disposition of this compound . This could imply that factors affecting biliary function might also influence the action of this compound .

生化分析

Biochemical Properties

Phenylephrine-D-glucuronide plays a significant role in biochemical reactions, primarily as a metabolite of phenylephrine. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is UDP-glucuronosyltransferase, which catalyzes the conjugation of phenylephrine with glucuronic acid. This interaction is crucial for the detoxification and excretion of phenylephrine from the body. Additionally, this compound may interact with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of specific signaling pathways, such as those involving adrenergic receptors, which are known to be targeted by phenylephrine. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, leading to either inhibition or activation of their functions. These interactions can result in downstream effects on gene expression, ultimately influencing cellular processes. For example, this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may cause toxic or adverse effects, including disruptions in normal cellular processes and potential organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. The primary pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase. This pathway is essential for the detoxification and excretion of phenylephrine. Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, influencing the overall metabolic flux and levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its accumulation and activity within tissues, influencing its overall physiological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or lysosomes, where it can interact with specific enzymes or proteins, influencing its biochemical properties and cellular effects .

生物活性

Phenylephrine-D-glucuronide is a metabolite of phenylephrine, an α1-adrenergic receptor agonist primarily used for its vasoconstrictive properties. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects and potential clinical applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Overview of Phenylephrine

Phenylephrine is widely recognized for its role in treating hypotension, dilating pupils, and inducing local vasoconstriction. It primarily acts as a selective agonist at the α1-adrenergic receptors, resulting in increased peripheral vascular resistance and elevated blood pressure. The pharmacokinetics of phenylephrine indicate that it is metabolized mainly by monoamine oxidase and sulfotransferases, generating several metabolites, including this compound .

Metabolism and Formation of this compound

Phenylephrine undergoes extensive first-pass metabolism, with approximately 38% bioavailability when administered orally. The major metabolic pathway involves conjugation with glucuronic acid, leading to the formation of this compound. This metabolite is considered pharmacologically inactive compared to its parent compound but plays a significant role in the elimination process .

Pharmacological Effects

Mechanism of Action

Phenylephrine exerts its effects primarily through α1-adrenergic receptor activation, which leads to vasoconstriction. The formation of this compound may influence the pharmacodynamics of phenylephrine by modulating its systemic availability and duration of action. Although this compound itself does not exhibit significant agonistic activity at adrenergic receptors, its presence can affect the overall pharmacological profile of phenylephrine by impacting its clearance and half-life .

Pharmacokinetics

Studies have shown that after administration, phenylephrine is rapidly absorbed, with peak plasma concentrations typically occurring within 1-2 hours. The elimination half-life ranges from 1.2 to 2.5 hours, with significant amounts being excreted as metabolites, including this compound .

Case Studies and Research Findings

Several studies have explored the pharmacokinetics and safety profiles associated with phenylephrine and its metabolites:

- Pediatric Pharmacokinetics : A study involving children aged 2-17 years demonstrated that age affects the pharmacokinetic parameters of phenylephrine, including total exposure (AUC) and maximum concentration (Cmax). The presence of glucuronide metabolites was noted but not quantified specifically .

- Safety Studies : Long-term studies on rats and mice indicated that high doses of phenylephrine did not lead to carcinogenic effects but showed some organ toxicity related to excessive dosing. Importantly, no significant adverse effects were attributed directly to this compound .

- Urinary Excretion Studies : Research assessing urinary excretion patterns revealed that negligible amounts of this compound were found compared to other metabolites like sulfate conjugates and 3-hydroxymandelic acid. This suggests that while it is a significant metabolite, it may be less relevant in terms of systemic effects compared to parent drug levels .

Comparative Table: Pharmacokinetic Parameters

| Parameter | Phenylephrine | This compound |

|---|---|---|

| Bioavailability | ~38% | Not specified |

| Peak Plasma Concentration | 1-2 hours | Not applicable |

| Elimination Half-Life | 1.2 - 2.5 hours | Not applicable |

| Major Metabolites | 3-hydroxymandelic acid, sulfate conjugates | Minor presence |

科学研究应用

Metabolic Pathways

The glucuronidation process transforms lipophilic compounds into hydrophilic metabolites that are more easily excreted. While many glucuronides are inactive, some can exhibit biological activity or toxicity . For instance, studies have shown that certain glucuronides can be more potent than their parent compounds, although this is not universally applicable to all glucuronides.

Safety and Toxicity

Research indicates that while phenylephrine itself is generally safe when used appropriately, the metabolites, including phenylephrine-D-glucuronide, may have varying safety profiles. Some acyl glucuronides have been associated with toxicity in specific contexts . Thus, understanding the safety profile of this compound is crucial for its therapeutic application.

Cardiovascular Applications

Phenylephrine is frequently used in clinical settings to manage hypotension during anesthesia. The pharmacokinetics of phenylephrine and its metabolites, including this compound, have been studied to optimize dosing regimens and minimize adverse effects . For example, a study evaluated the pharmacokinetics of different doses of phenylephrine hydrochloride, revealing important insights into its metabolism and effects on cardiovascular parameters .

Drug Formulation

Innovative drug delivery systems have been developed that utilize phenylephrine formulations for sustained release. These formulations may include oral mucosal applications designed to enhance systemic absorption while bypassing first-pass metabolism . Such advancements could potentially extend the therapeutic window of phenylephrine and its glucuronide forms.

Clinical Trials

Several clinical trials have investigated the pharmacokinetics of phenylephrine in various populations. For instance, a randomized crossover study assessed the effects of different formulations on the pharmacokinetics of phenylephrine in healthy adults. The findings highlighted how metabolic pathways influence the efficacy and safety of phenylephrine and its glucuronides .

Pediatric Studies

Research has also focused on the pharmacokinetics of phenylephrine in pediatric populations. A study characterized the metabolism of oral phenylephrine in children aged 2-17 years, providing valuable data on how age affects drug metabolism and response .

属性

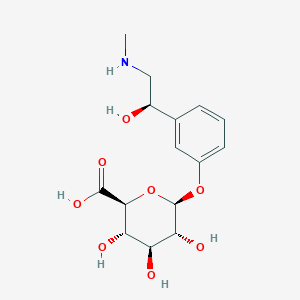

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVJUYDQYGHJIC-QBOXMOKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。